

# Performance of Disperse Blue 106 on Synthetic Fibers: A Comparative Guide

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## Compound of Interest

Compound Name: Disperse Blue 106

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For Researchers and Textile Scientists

This guide provides a comprehensive comparison of the performance of C.I. **Disperse Blue 106**, an azo-type disperse dye, on three common synthetic fibers: polyester (polyethylene terephthalate, PET), nylon (polyamide, PA), and cellulose acetate (CA). This document is intended for researchers and scientists in the textile and materials science fields, providing objective comparisons and supporting experimental data to aid in material selection and process optimization.

**Disperse Blue 106** is a widely used dye for synthetic materials, known for producing a deep blue shade.<sup>[1]</sup> Its performance, however, varies significantly depending on the chemical and physical properties of the fiber to which it is applied. This guide will delve into these differences, focusing on key performance indicators such as color yield, wash fastness, light fastness, and sublimation fastness.

## Quantitative Performance Data

The following tables summarize the typical performance of **Disperse Blue 106** on polyester, nylon, and acetate fibers. It is important to note that direct comparative studies for **Disperse Blue 106** across all three fibers are limited in publicly available literature. Therefore, the data presented below is a synthesis of general performance characteristics of disperse dyes on these fibers and should be considered representative. Actual values may vary depending on the specific dyeing conditions, fabric construction, and testing methodology.

Table 1: Color Yield (K/S) of **Disperse Blue 106**

Fiber Type	Typical K/S Value (at 1% owf)	Notes
Polyester (PET)	15 - 20	High color yield due to the high dyeing temperatures that promote dye penetration into the fiber's crystalline structure.
Nylon (PA)	10 - 15	Good color yield, but generally lower than polyester. The amorphous regions of nylon are readily accessible to disperse dyes.
Acetate (CA)	8 - 12	Moderate color yield. The less compact structure of acetate allows for dyeing at lower temperatures, which can limit dye uptake compared to polyester.

Table 2: Wash Fastness of **Disperse Blue 106** (ISO 105-C06 C2S, 60°C)

Fiber Type	Color Change (Rating 1-5)	Staining on Multifiber (Rating 1-5)	Notes
Polyester (PET)	4-5	4-5	Excellent wash fastness after a reduction clearing process to remove surface dye.
Nylon (PA)	3	3	Fair wash fastness, particularly in deeper shades, due to weaker dye-fiber interactions compared to polyester.[2]
Acetate (CA)	4	4	Good wash fastness, generally better than nylon but can be slightly lower than polyester.

Table 3: Light Fastness of **Disperse Blue 106** (ISO 105-B02, Xenon Arc)

Fiber Type	Blue Wool Scale (Rating 1-8)	Notes
Polyester (PET)	5-6	Good to very good light fastness.
Nylon (PA)	3-4	Moderate light fastness; disperse dyes can be more prone to fading on nylon compared to polyester.[3]
Acetate (CA)	4-5	Good light fastness, generally better than on nylon.

Table 4: Sublimation Fastness of **Disperse Blue 106** (ISO 105-P01, 180°C, 30s)

Fiber Type	Color Change (Rating 1-5)	Staining on Adjacent Fabric (Rating 1-5)	Notes
Polyester (PET)	4	4	Good sublimation fastness, an important property for post-processing heat treatments.
Nylon (PA)	3	3	Fair sublimation fastness.
Acetate (CA)	3-4	3-4	Fair to good sublimation fastness.

## Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard textile testing methods and common practices in the dyeing industry.

### Fiber Preparation

Prior to dyeing, all fabrics (polyester, nylon, and acetate) should be scoured to remove any impurities, oils, and sizing agents.

- Scouring Liquor: 2 g/L non-ionic detergent, 1 g/L sodium carbonate.
- Procedure: Treat the fabric in the scouring liquor at 60-70°C for 30 minutes. Rinse thoroughly with warm and then cold water.

### Dyeing Procedures

The following are typical high-temperature dyeing procedures for each fiber type.

- Dye Bath Additives (for all fibers):

- 1% owf (on weight of fabric) **Disperse Blue 106**
- 1 g/L Dispersing agent
- Acetic acid to maintain a pH of 4.5-5.5
- Liquor ratio: 20:1
- Polyester Dyeing:
  - Introduce the fabric into the dyebath at 60°C.
  - Raise the temperature to 130°C at a rate of 2°C/minute.
  - Hold at 130°C for 60 minutes.
  - Cool down to 70°C and rinse.
  - Reduction Clearing (essential for polyester): Treat the dyed fabric in a bath containing 2 g/L sodium hydrosulfite, 2 g/L caustic soda, and 1 g/L dispersing agent at 70-80°C for 20 minutes. Rinse thoroughly and neutralize with acetic acid.
- Nylon Dyeing:
  - Introduce the fabric into the dyebath at 40°C.
  - Raise the temperature to 100-110°C at a rate of 1.5°C/minute.
  - Hold at this temperature for 45-60 minutes.
  - Cool down to 60°C and rinse.
- Acetate Dyeing:
  - Introduce the fabric into the dyebath at 50°C.[\[4\]](#)
  - Raise the temperature to 80-85°C at a rate of 1.5°C/minute.[\[4\]](#)[\[5\]](#)
  - Hold at this temperature for 60 minutes.[\[5\]](#)

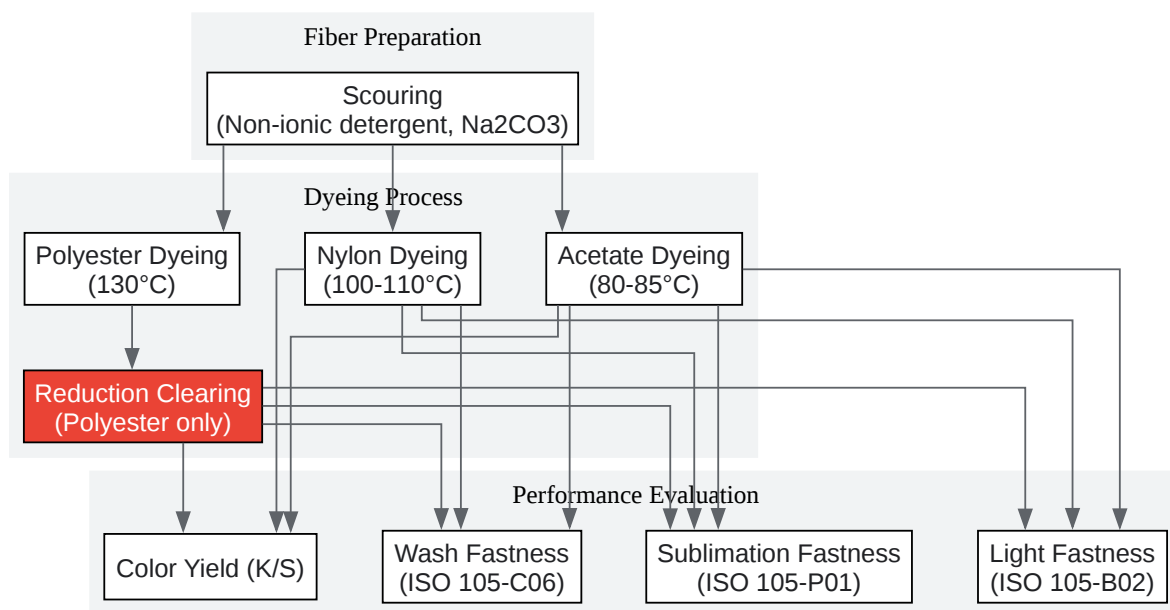
- Cool down to 50°C and rinse.

## Fastness Testing

- **Color Yield (K/S) Measurement:** The reflectance of the dyed fabrics is measured using a spectrophotometer. The Kubelka-Munk equation ( $K/S = (1-R)^2 / 2R$ ) is used to calculate the K/S value, which is proportional to the concentration of the dye on the fiber.
- **Wash Fastness:** Performed according to ISO 105-C06 (C2S) standard. The test involves agitating a specimen of the dyed fabric in contact with a multifiber strip in a soap solution at 60°C for 30 minutes. The change in color of the specimen and the staining of the multifiber strip are assessed using grey scales.
- **Light Fastness:** Performed according to ISO 105-B02 standard. The dyed fabric is exposed to a xenon arc lamp, which simulates sunlight, under controlled conditions. The change in color is assessed by comparing the fading of the specimen with that of a set of blue wool standards.
- **Sublimation Fastness:** Performed according to ISO 105-P01 standard. The dyed fabric is placed between two undyed fabrics and subjected to heat under pressure (e.g., 180°C for 30 seconds). The change in color of the specimen and the staining on the adjacent undyed fabric are evaluated using grey scales.

## Experimental Workflow

The following diagram illustrates the general workflow for the comparative performance evaluation of **Disperse Blue 106** on the three synthetic fibers.



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Caption: Experimental workflow for dyeing and fastness testing.

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